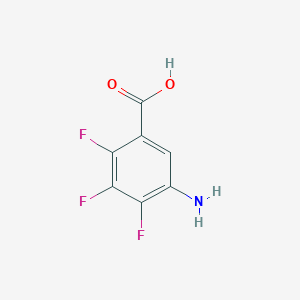

5-Amino-2,3,4-trifluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2,3,4-trifluorobenzoic acid is a derivative of benzoic acid with three fluorine substituents and an amino group . It is a white to light yellow crystal powder . It is used in the preparation of benzamide derivatives with potential anti-cancer properties .

Synthesis Analysis

The synthesis of 5-Amino-2,3,4-trifluorobenzoic acid can be achieved through a series of reactions. Starting with 2,3,4-Trifluorobenzoic acid, it is treated with concentrated nitric acid and sulfuric acid to give a nitro compound. This compound is then reduced with hydrogen in the presence of a palladium catalyst to generate 2,3,4-trifluoro-5-aminobenzoic acid .Molecular Structure Analysis

The molecular structure of 5-Amino-2,3,4-trifluorobenzoic acid consists of a benzene ring with three fluorine atoms, a carboxylic acid group, and an amino group . The presence of fluorine atoms contributes to the acidity of the carboxylic acid group .Chemical Reactions Analysis

5-Amino-2,3,4-trifluorobenzoic acid can undergo various chemical reactions. For instance, it can be diazotized and chlorinated with copper chloride and hydrochloric acid to produce 5-chloro-2,3,4-trifluorobenzoic acid .Physical And Chemical Properties Analysis

5-Amino-2,3,4-trifluorobenzoic acid is a solid at room temperature . It is a white to light yellow crystal powder .Applications De Recherche Scientifique

- Quinolone Antibacterial Intermediates : 5-Amino-2,3,4-trifluorobenzoic acid serves as an essential intermediate in the synthesis of quinolone antibacterial agents. These compounds play a crucial role in treating bacterial infections .

- Naftopidil Solubility Enhancement : A salt of this compound has been used to improve the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment .

- Potential D-Amino Acid Oxidase Inhibitor : 5-Amino-2,3,4-trifluorobenzoic acid and its isomer, 2,3,6-trifluorobenzoic acid, belong to a group of compounds with inhibitory activity against D-amino acid oxidases. These enzymes are implicated in mental disorders such as schizophrenia .

- Building Block for Dibenzoate Esters : Researchers use this compound as a synthetic building block for dibenzoate esters, which have applications in anticancer drug development .

- Tetrahalogenated Benzoic Acid : 5-Amino-2,3,4-trifluorobenzoic acid has been synthesized from methyl 2,3,4,5-tetrafluorobenzoate and shows promise in materials science .

Medicinal Chemistry and Drug Development

Neuroscience and Mental Health Research

Materials Science and Organic Synthesis

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

5-amino-2,3,4-trifluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBTXBZKLHORRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1N)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,3,4-trifluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)

![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)

![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2641166.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)